tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(14)13-9-12-7-8(17-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSXZCIVDSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate has been investigated for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, leading to various therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. It may inhibit the growth of pathogens such as E. coli, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines. Its mechanism involves the inhibition of specific kinases crucial for cancer progression, thereby reducing tumor growth .
Chemical Synthesis
The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. It is utilized in various synthetic pathways to create derivatives with enhanced biological activity or novel properties .
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific chemical properties. Its reactivity can be harnessed to create polymers or other materials with tailored functionalities.
Data Tables on Biological Activities
The following table summarizes key biological activities associated with this compound based on available research:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases involved in cancer progression |
Case Study 1: Antimicrobial Efficacy
A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition of E. coli growth at varying concentrations. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of the compound revealed that it effectively reduced Mcl-1 expression levels in cancer cells, which is associated with apoptosis regulation. This suggests that the compound may have therapeutic potential against specific cancer types by modulating cell survival pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Analogues and Their Properties
The following table summarizes structural analogues, highlighting substituent variations and their impact on molecular properties:
Substituent Effects on Physicochemical Properties
- Solubility: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to non-polar substituents like methyl. The hydroxymethyl analogue () may exhibit even greater solubility due to its hydroxyl group .
- Stability : The tert-butyl carbamate moiety provides steric protection against hydrolysis, a feature critical for intermediates in multi-step syntheses .
- Reactivity: The aminomethyl analogue () is highly reactive, enabling conjugation with carboxylic acids or sulfonamides, whereas the oxolane-carbonyl derivative () may participate in cycloaddition or nucleophilic substitution reactions .
Pharmaceutical Relevance
- Target Compound : Thiazole derivatives are prevalent in kinase inhibitors and antimicrobial agents. The 2-methoxyethyl group may improve metabolic stability and blood-brain barrier penetration .
- Aminomethyl Analogue: Used in proteolysis-targeting chimeras (PROTACs) as a building block for protein degraders () .
- Oxolane-Carbonyl Analogue: Potential scaffold for macrocyclic compounds or covalent inhibitors due to its rigid, oxygen-rich structure .
Biological Activity
Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, while the methoxyethyl moiety contributes to solubility and reactivity.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.
- Hydrogen Bonding : The thiazole ring participates in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can reduce virulence factors in pathogens such as Pseudomonas aeruginosa, thereby impairing their pathogenicity without directly affecting bacterial viability .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This is attributed to its ability to interact with proteins involved in cell cycle regulation and apoptosis .
Research Findings
A summary of key findings from various studies is presented in the following table:
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to cultures of Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm formation and motility phenotypes, indicating its potential as an anti-virulence agent. The study highlighted the compound's ability to disrupt signaling pathways critical for bacterial virulence .
Case Study 2: Cancer Cell Line Analysis
Another study focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound activates apoptotic pathways via caspase activation and mitochondrial membrane potential disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
